trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate
Overview
Description
trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate: is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This particular compound features a tert-butyl group, a trifluoromethylphenyl group, and an aziridine ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides.
Attachment of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylphenyl halides or trifluoromethylphenylboronic acids in a coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aziridine ring can undergo oxidation to form oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring or the trifluoromethylphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxaziridines or other oxygenated derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted aziridines or phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology:
Bioconjugation: The reactive aziridine ring can be used to conjugate the compound to biomolecules for various biological studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate largely depends on its application. In biological systems, the aziridine ring’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or altering genetic material. The trifluoromethylphenyl group may enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
- trans-Tert-butyl 3-(4-fluorophenyl)-aziridine-2-carboxylate
- trans-Tert-butyl 3-(4-chlorophenyl)-aziridine-2-carboxylate
- trans-Tert-butyl 3-(4-bromophenyl)-aziridine-2-carboxylate
Comparison:
- Reactivity: The trifluoromethyl group in trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate increases the compound’s electron-withdrawing ability, making it more reactive compared to its fluorinated, chlorinated, or brominated analogs.
- Biological Activity: The trifluoromethyl group may also enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved biological activity and pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSDSDHFCWJEOX-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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